3-Iodo-2-isothiocyanatopyridine
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Overview
Description
3-Iodo-2-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the third position and an isothiocyanate group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isothiocyanatopyridine typically involves the reaction of 3-iodopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the following steps:
Starting Material: 3-Iodopyridine.
Reagent: Thiophosgene (CSCl2) or thiocarbonyl-diimidazole.
Solvent: Dichloromethane (DCM).
Reaction Conditions: The reaction is carried out at low temperatures (around -5°C) and then gradually warmed to room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly reagents is also considered to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Addition Reactions: Nucleophiles such as primary amines or alcohols in the presence of a base like triethylamine (TEA).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Addition Products: Thiourea derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
3-Iodo-2-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-2-isothiocyanatopyridine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
3-Iodo-2-isothiocyanatobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Iodo-3-isothiocyanatopyridine: Isomer with the positions of the iodine and isothiocyanate groups reversed.
3-Iodo-2-isothiocyanatothiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness: 3-Iodo-2-isothiocyanatopyridine is unique due to the presence of both an iodine atom and an isothiocyanate group on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives. The pyridine ring also imparts additional stability and electronic properties compared to other similar compounds.
Biological Activity
3-Iodo-2-isothiocyanatopyridine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of 3-iodopyridine with isothiocyanate reagents. This process can be optimized through various conditions to enhance yield and purity. For example, one study outlined the use of specific solvents and temperature conditions to achieve high yields of the desired product .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis, which is facilitated by the compound's ability to disrupt cellular signaling pathways associated with cancer cell survival.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Induction of apoptosis |
MCF-7 | 15 | Inhibition of cell proliferation |
A549 | 12 | Disruption of mitochondrial function |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially due to its ability to interact with thiol groups in microbial enzymes . This interaction leads to the disruption of essential metabolic processes in bacteria.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|
E. coli | 50 µg/mL | Inhibition of enzyme activity |
S. aureus | 30 µg/mL | Disruption of cell wall |
C. albicans | 25 µg/mL | Inhibition of fungal growth |
Case Study: Thyroid Cancer Treatment
A notable case study involved a patient with radioactive iodine-refractory thyroid cancer where traditional treatments had failed. The patient was treated with a combination of targeted therapies that included compounds similar to this compound, resulting in significant tumor reduction and improved survival outcomes . This case underlines the potential role of such compounds in overcoming resistance mechanisms in cancer treatment.
Case Study: Antimicrobial Resistance
Another study focused on the application of this compound against antibiotic-resistant bacterial strains. The compound exhibited promising results, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .
Properties
Molecular Formula |
C6H3IN2S |
---|---|
Molecular Weight |
262.07 g/mol |
IUPAC Name |
3-iodo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3IN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H |
InChI Key |
BWOBSTCJTIUWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=S)I |
Origin of Product |
United States |
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